Home > Products > Screening Compounds P105898 > 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole - 136609-53-5

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole

Catalog Number: EVT-3372438
CAS Number: 136609-53-5
Molecular Formula: C25H28N4OS
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole, also known as RP 73163, is a synthetic compound primarily studied for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in cholesterol metabolism and lipid-related disorders. The compound is characterized by its complex molecular structure, which includes a pyrazole ring and a sulfinyl group.

Source and Classification

The compound is classified under several categories based on its functional groups and biological activities:

  • Chemical Classification: It belongs to the class of imidazole derivatives and pyrazole compounds.
  • Biological Classification: As a potent ACAT inhibitor, it is significant in studies related to cholesterol metabolism and enzyme inhibition .
  • CAS Number: 136609-53-5, which is used for identifying the chemical substance in various databases.
Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole involves several key steps:

  1. Formation of the Imidazole Ring: This is typically achieved through the condensation of appropriate aldehydes with amines under acidic conditions.
  2. Introduction of the Sulphinyl Group: The sulphinyl group is introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  3. Attachment of the Pyrazolyl Group: The pyrazolyl group is incorporated through nucleophilic substitution reactions, often utilizing alkyl halides as electrophilic partners .

Industrial Production Methods

For industrial applications, optimization of the synthetic route is crucial to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and efficient purification methods, including crystallization or chromatography, are typically employed.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole is C25H28N4OS. The structure features:

  • A pyrazole ring at one end.
  • A pentyl chain linked to a sulfinyl-substituted imidazole at the other end.

The InChI representation provides a detailed description of its molecular structure:

InChI 1S C25H28N4OS c1 19 18 20 2 29 28 19 16 10 5 11 17 31 30 25 26 23 21 12 6 3 7 13 21 24 27 25 22 14 8 4 9 15 22 h3 4 6 9 12 15 18H 5 10 11 16 17H2 1 2H3 H 26 27 \text{InChI 1S C25H28N4OS c1 19 18 20 2 29 28 19 16 10 5 11 17 31 30 25 26 23 21 12 6 3 7 13 21 24 27 25 22 14 8 4 9 15 22 h3 4 6 9 12 15 18H 5 10 11 16 17H2 1 2H3 H 26 27 }

This detailed structural information aids in understanding the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole participates in several types of chemical reactions:

  1. Oxidation: The thioether group can be oxidized to form a sulfinyl group.
  2. Substitution: The pyrazolyl group is introduced through nucleophilic substitution reactions.

Common Reagents and Conditions

Key reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are commonly employed for oxidation processes.

The primary product from these reactions remains the target compound itself .

Mechanism of Action

The mechanism of action for 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole primarily involves inhibition of ACAT enzymes. This inhibition disrupts cholesterol esterification processes within cells, leading to altered lipid metabolism. The specific binding interactions between the compound and ACAT enzymes can vary based on structural configurations .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: Approximately 440.58 g/mol.
  • Appearance: Typically exists as a solid under standard conditions.

Chemical Properties

Chemical properties relevant to this compound include:

  • Solubility: Solubility characteristics in various solvents influence its bioavailability.
  • Stability: Stability under different pH conditions can affect its efficacy as an inhibitor.

These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Applications

The primary applications of 1-(5-((4,5-Diphenyl-1H-imidazol-2 yl)sulfinyl)pentyl)-3,5-dimethyl -1H-pyrazole include:

  1. Scientific Research: Used extensively in studies investigating cholesterol metabolism and enzyme inhibition.
  2. Pharmaceutical Development: Potential therapeutic applications in treating hyperlipidemias and other metabolic disorders due to its role as an ACAT inhibitor.
  3. Clinical Studies: Investigated for its impact on lipid metabolism within cellular processes .
Introduction to Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibitors

Role of ACAT-1 and ACAT-2 Isoforms in Cholesterol Metabolism and Atherosclerosis

Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, now systematically termed sterol O-acyltransferases (SOAT1 for ACAT-1 and SOAT2 for ACAT-2), are endoplasmic reticulum-resident membrane proteins that catalyze the esterification of free cholesterol (FC) into cholesteryl esters (CE) using fatty acyl-CoA donors [3]. This enzymatic conversion serves distinct physiological roles:

  • Cellular Cholesterol Homeostasis: ACAT-1 (SOAT1) is ubiquitously expressed, with high activity in macrophages, adrenal glands, and endothelial cells. It prevents FC-induced cytotoxicity by converting excess cholesterol into inert cytoplasmic lipid droplets for storage [3]. Under pathological conditions, ACAT-1-derived CE accumulation in arterial macrophages drives foam cell formation—the seminal event in early atherosclerosis [1] [3].
  • Lipoprotein Assembly: ACAT-2 (SOAT2) is hepatointestinal-specific. In enterocytes, it esterifies dietary/biliary cholesterol for incorporation into chylomicrons; in hepatocytes, it supplies CE for very-low-density lipoprotein (VLDL) assembly and secretion. ACAT-2 thus directly influences plasma cholesterol levels via apoB-containing lipoproteins [3] [5].

Structurally, both isoforms belong to the membrane-bound O-acyltransferase (MBOAT) family. Cryo-EM studies reveal ACAT-1 functions as a homotetramer (dimer-of-dimers) with nine transmembrane domains and a catalytic histidine residue (His460) in transmembrane domain 7. A hydrophobic "C-tunnel" accommodates oleoyl-CoA (the preferred acyl donor), while a "T-tunnel" facilitates FC access to the active site [3]. Substrate selectivity studies indicate ACAT-2 exhibits >20-fold selectivity for cholesterol over phytosterols, whereas ACAT-1 and lecithin–cholesterol acyltransferase (LCAT) show minimal discrimination [3].

Table 1: Key Biochemical and Functional Differences Between ACAT Isoforms

PropertyACAT-1 (SOAT1)ACAT-2 (SOAT2)
Primary Tissue ExpressionMacrophages, adrenal glands, endotheliumEnterocytes, hepatocytes
Subcellular LocalizationEndoplasmic reticulumEndoplasmic reticulum
Preferred Acyl DonorOleoyl-CoA (C18:1)Oleoyl-CoA (C18:1)
Cholesterol vs. Sitosterol SpecificityLow preferenceHigh preference for cholesterol
Pathophysiological RoleFoam cell formationHepatic VLDL secretion, intestinal cholesterol absorption
Knockout Mouse PhenotypeReduced CE in macrophages; skin xanthomasReduced plasma CE; protection from diet-induced hypercholesterolemia

Genetic evidence underscores the divergent roles of these isoforms:

  • Global Soat1-/- mice crossed with Apoe-/- or Ldlr-/- backgrounds show reduced aortic CE content and attenuated atherosclerosis, but develop cutaneous xanthomas due to FC toxicity in skin macrophages [3].
  • Myeloid-specific Soat1 deletion in Apoe-/- mice decreases lesion macrophages and atherosclerosis progression, confirming ACAT-1’s pro-atherogenic role in foam cells [3].
  • Soat2-/- mice exhibit markedly reduced intestinal cholesterol absorption and hepatic CE secretion, leading to protection from diet-induced hypercholesterolemia [3] [5].

These insights position ACAT-1 as a therapeutic target for atherosclerosis (via macrophage CE modulation) and ACAT-2 for hypercholesterolemia (via systemic cholesterol trafficking) [3] [5].

Historical Development of ACAT Inhibitors as Post-Statin Therapeutic Targets

The development of ACAT inhibitors emerged from the need to address residual cardiovascular risk persisting after statin therapy. While statins reduce low-density lipoprotein cholesterol (LDL-C) by 25–60% via HMG-CoA reductase inhibition, compensatory increases in intestinal cholesterol absorption limit efficacy, and significant atherosclerotic risk remains [2] [8] [10]. ACAT inhibition represented a mechanistically complementary strategy:

  • First-Generation Inhibitors (1980s–2000s): Early compounds like avasimibe and pactimibe were non-selective, inhibiting both ACAT-1 and ACAT-2. Despite robust LDL-C and triglyceride reduction in preclinical models, phase 2–3 trials failed due to neutral or adverse effects on atherosclerosis progression. Avasimibe reduced LDL-C by 30–40% and triglycerides by 25% in dyslipidemic patients but increased adverse coronary events in the ACTIVATE trial. Pactimibe worsened carotid intima-media thickness in CAPTIVATE despite LDL-C lowering [1] [3] [5]. Failures were attributed to:
  • Poor isoform selectivity leading to unintended hepatic/intestinal effects.
  • Off-target cytotoxicity from reactive moieties (e.g., ureas, sulfonamides).
  • Disruption of cellular FC efflux pathways when ACAT-1 was inhibited [3] [6].

  • Paradigm Shift to Selective Inhibition: Lessons from knockout mice informed next-generation strategies:

  • Macrophage-specific ACAT-1 inhibition was predicted to stabilize plaques by reducing necrotic core formation without systemic toxicity.
  • Intestinal/hepatic ACAT-2 inhibition offered potential for LDL-C reduction additive to statins by blocking CE incorporation into VLDL/chylomicrons [3] [5].

Table 2: Evolution of ACAT Inhibitor Design Strategies

GenerationExamplesChemical ClassSelectivityOutcome/Limitations
First (1980s–2000s)Avasimibe, PactimibeSulfonylureas, imidazolesNon-selectiveClinical failure: no atherosclerosis benefit; toxicity
Second (2010s–Present)K-604, PyripyropenesSpiroketals, quinazolinesACAT-1 selectivePreclinical plaque stabilization; no human data
Hybrid (Emerging)1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazoleImidazole-pyrazole hybridUndetermined (designed for ACAT-1)Preferential macrophage CE reduction in vitro

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole exemplifies modern hybrid designs:

  • Chemical Structure: The compound features:
  • A 4,5-diphenylimidazole core mimicking sterol-sensing domains of ACAT-1, enabling competitive cholesterol displacement.
  • A 3,5-dimethylpyrazole moiety that enhances solubility and mitigates cytotoxicity seen in early aryl-imidazoles.
  • A flexible pentylsulfinyl linker that optimizes orientation within the ACAT-1 C-tunnel [6].
  • Mechanistic Advantages: Biochemical assays indicate 50–70% inhibition of ACAT-1–mediated CE synthesis in human THP-1 macrophages at 1 μM, with minimal effects on ACAT-2–dependent CE secretion in HepG2 hepatocytes. This selectivity potentially avoids hepatotoxicity and intestinal steatosis seen with non-selective inhibitors [3] [6].
  • Therapeutic Positioning: As an adjunct to statins or PCSK9 inhibitors, this compound targets macrophage foam cell transformation—a process unaddressed by current LDL-lowering regimens [1] [10]. Its sulfoxide group may confer reversible inhibition, reducing risks of complete ACAT-1 ablation linked to FC cytotoxicity in extrahepatic tissues [3].

Future development requires isoform-specific activity profiling and advanced atherosclerosis models to validate plaque-stabilizing effects without the limitations of early-generation inhibitors.

Properties

CAS Number

136609-53-5

Product Name

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole

IUPAC Name

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole

Molecular Formula

C25H28N4OS

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)

InChI Key

POQMHHDKXWTFHB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.